molecular formula C9H9F3N2O3S B2608437 Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate CAS No. 302804-92-8

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate

Cat. No.: B2608437
CAS No.: 302804-92-8
M. Wt: 282.24
InChI Key: PWGRJBWAENVFEG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate (CAS 302804-92-8) features a five-membered 1,3-thiazole ring substituted with three distinct functional groups: a trifluoroacetamido moiety at position 2, a methyl group at position 4, and an ethyl ester at position 5. The molecular formula is C₉H₉F₃N₂O₃S , with a molecular weight of 282.24 g/mol .

The thiazole core adopts a planar geometry, stabilized by resonance between the nitrogen and sulfur atoms. The trifluoroacetamido group (–NHCOCF₃) introduces electron-withdrawing effects, potentially influencing the compound’s electronic properties. While specific crystallographic data for this compound are not explicitly reported in available sources, analogous thiazole derivatives often exhibit hydrogen bonding between the amide NH and adjacent oxygen or sulfur atoms, forming supramolecular networks.

Key Structural Features

Functional Group Position Role in Structure
Ethyl ester C5 Electron-withdrawing, enhances solubility
Methyl C4 Steric and electronic modulation
Trifluoroacetamido C2 Strong electron-withdrawing, directs reactivity

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (CDCl₃, 500 MHz):

  • Ethyl ester : Triplet at δ 1.3–1.4 ppm (CH₃), quartet at δ 4.2–4.4 ppm (CH₂).
  • Methyl group : Singlet at δ 2.2–2.4 ppm (CH₃).
  • Trifluoroacetamido : Broad singlet at δ 8.0–8.5 ppm (NH), with splitting due to adjacent C–F₃ interactions.

¹³C NMR would show distinct peaks for the carbonyl carbons:

  • Ester carbonyl : δ 165–170 ppm.
  • Amide carbonyl : δ 155–160 ppm.

Infrared Spectroscopy (IR)

  • Ester C=O : Strong absorption at 1720–1750 cm⁻¹ .
  • Amide C=O : Medium-intensity peak at 1650–1680 cm⁻¹ .
  • C–F₃ stretching : Sharp bands near 1100–1300 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The thiazole ring’s π-conjugation system is expected to absorb in the 250–300 nm range, with potential bathochromic shifts due to the electron-withdrawing trifluoroacetamido group. Comparative studies on similar thiazoles suggest absorption maxima near 280 nm .

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations provide insights into the compound’s electronic structure. The HOMO (highest occupied molecular orbital) is likely localized on the thiazole ring’s π-system, while the LUMO (lowest unoccupied molecular orbital) may involve antibonding orbitals of the trifluoroacetamido group. This alignment facilitates electrophilic attacks at the thiazole’s C5 position.

Tautomerism and Stability

The trifluoroacetamido group may exist in equilibrium between amide and imine tautomers. DFT studies on analogous acetamido derivatives indicate that the amide form is thermodynamically favored in non-polar solvents, while polar environments stabilize imine tautomers.

Electron Density Analysis

  • Electron-withdrawing effects : The –CF₃ and –COOEt groups deplete electron density at adjacent carbons, enhancing electrophilicity at C2 and C5.
  • Steric effects : The methyl group at C4 may hinder substitution at nearby positions, directing reactivity to less hindered sites.

Properties

IUPAC Name

ethyl 4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3S/c1-3-17-6(15)5-4(2)13-8(18-5)14-7(16)9(10,11)12/h3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGRJBWAENVFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity:
    Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate has shown promising antimicrobial properties against various bacterial strains. Research indicates that compounds with thiazole moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria. The trifluoroacetamido group enhances the lipophilicity of the compound, potentially improving its penetration into bacterial cells and enhancing its efficacy against resistant strains .
  • Anticancer Potential:
    The compound has been evaluated for its anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (e.g., MCF7). Studies have demonstrated that derivatives containing thiazole structures exhibit significant cytotoxic effects, suggesting that this compound may serve as a lead compound in the development of new anticancer agents .
  • Enzyme Inhibition:
    There is evidence that this compound may act as an enzyme inhibitor, targeting specific pathways involved in cancer cell proliferation and microbial metabolism. The structural characteristics of thiazoles allow for interactions with active sites of enzymes, potentially leading to the development of targeted therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of thiazole ring structures.
  • Introduction of trifluoroacetamide groups through acylation reactions.
  • Esterification processes to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Case Study 2: Anticancer Activity
In a pharmacological assessment involving various thiazole derivatives, this compound was shown to induce apoptosis in MCF7 cells. The mechanism was linked to the modulation of key signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent significantly influences reactivity, biological activity, and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 2 Key Properties/Applications Reference(s)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl Used in kinase inhibitor synthesis; pyridinyl group enables π-π interactions in target binding .
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate Methylamino Intermediate for protected amines (e.g., tert-butoxycarbonyl derivatives); less stable than trifluoroacetamido .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Trifluoromethylphenyl High lipophilicity; potential use in materials science or as a hydrophobic pharmacophore .
Ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate Acetamido + 4-CF₃ Combines electron-withdrawing CF₃ and amide; lower electrophilicity than trifluoroacetamido .

Key Observations :

  • The trifluoroacetamido group in the target compound offers superior electron-withdrawing effects compared to acetamido or methylamino groups, enhancing stability in acidic conditions .
  • Pyridinyl and trifluoromethylphenyl substituents improve target binding in medicinal chemistry but reduce synthetic accessibility compared to amide derivatives .

Key Observations :

  • Trifluoroacetamido derivatives are less explored in biological studies compared to pyridinyl or aryl-substituted analogs, possibly due to synthetic complexity .
  • Hydrazide derivatives of thiazole carboxylates demonstrate broader antifungal applications, though trifluoroacetamido substitution may alter solubility and bioavailability .

Challenges :

  • Introducing the trifluoroacetamido group requires specialized reagents (e.g., trifluoroacetic anhydride), increasing cost and complexity .
  • tert-Butoxycarbonyl (Boc) protection of amines is more straightforward than trifluoroacetamido incorporation .

Biological Activity

Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)-1,3-thiazole-5-carboxylate
  • Molecular Formula : C9_9H9_9F3_3N2_2O3_3S
  • CAS Number : 302804-92-8

The compound features a thiazole ring with various substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains. For instance:

  • In vitro studies demonstrated that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. This compound has been evaluated in models of inflammation:

  • Case Study : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group . This suggests its potential utility in treating inflammatory disorders.

Anticancer Activity

Research has explored the anticancer potential of thiazole derivatives. This compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)15.0Cell proliferation inhibition
A549 (Lung Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)20.0Cell cycle arrest

The results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells .

The mechanism of action for this compound involves modulation of key signaling pathways:

  • Inhibition of PI3K Pathway : The compound has been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cell growth and survival .
  • HDAC Inhibition : It also exhibits histone deacetylase (HDAC) inhibitory activity, which is associated with cancer therapy .

Q & A

Basic Synthesis: How is Ethyl 4-methyl-2-(2,2,2-trifluoroacetamido)thiazole-5-carboxylate synthesized in laboratory settings?

Answer:
The compound is typically synthesized via a two-step approach:

Thiazole Ring Formation : React ethyl 2-chloroacetoacetate with a trifluoroacetamido-substituted thiourea derivative in methanol, catalyzed by pyridine, to form the thiazole core .

Acylation : Introduce the trifluoroacetamido group using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), followed by deprotection under acidic conditions .
Purification : Flash chromatography (silica gel, 200–400 mesh) or prepacked cartridges (e.g., Biotage) is used for isolation .

Advanced Synthesis: What strategies optimize the acylation of amino groups in thiazole derivatives?

Answer:
Key considerations include:

  • Catalyst Selection : DMAP enhances nucleophilicity of the amino group, accelerating Boc protection .
  • Reagent Stability : Use anhydrous DCM to prevent hydrolysis of Boc₂O .
  • Reaction Monitoring : TLC or LC-MS tracks progress to avoid over-acylation. For trifluoroacetamido derivatives, ensure stoichiometric control to minimize side reactions (e.g., diacylation) .

Structural Characterization: What techniques confirm molecular structure and stereochemistry?

Answer:

  • X-ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles (e.g., thiazole-phenyl coplanarity ~5°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., trifluoroacetamido CF₃ at ~120 ppm in ¹³C) .
    • IR : Confirm carbonyl stretches (ester C=O: ~1700 cm⁻¹; amide C=O: ~1650 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated/observed C, H, N, S content .

Functional Group Transformation: How can the ester group be modified for derivatization?

Answer:

  • Hydrolysis : Reflux with NaOH in ethanol/water to yield the carboxylic acid .
  • Acid Chloride Formation : Treat the acid with SOCl₂ in DCM (80°C, inert atmosphere) for nucleophilic substitutions (e.g., amides) .
  • Hydrazide Synthesis : React with hydrazine hydrate (absolute ethanol, reflux) to generate intermediates for acylhydrazone libraries .

Biological Activity: What methodologies assess the biological potential of this compound?

Answer:

  • Antimicrobial Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) via broth microdilution (MIC determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) to evaluate IC₅₀ values .
  • Molecular Docking : Employ AutoDock Vina or Glide XP to predict binding affinities to targets (e.g., CDK9 kinase for anticancer activity) .

Data Contradiction: How to address discrepancies in synthetic yields for similar thiazole esters?

Answer:

  • Variable Analysis : Compare solvent polarity (e.g., DCM vs. THF), catalyst loading (DMAP 0.1–1.0 equiv), and temperature (rt vs. reflux) across studies .
  • Byproduct Identification : Use HPLC-MS to detect intermediates (e.g., unreacted thiourea) or side products (e.g., diacylated species) .
  • Replication : Reproduce reported conditions with strict moisture/oxygen control (Schlenk techniques) to validate yields .

Advanced Purification: How to resolve challenges in isolating trifluoroacetamido derivatives?

Answer:

  • Chromatography : Use gradient elution (hexane/ethyl acetate 10:1 → 3:1) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/DCM) for high-purity crystals (>99% by HPLC) .
  • Acid-Base Extraction : Partition between aqueous HCl (pH 2) and DCM to remove unreacted amines .

Stability Assessment: What factors influence the compound’s shelf-life?

Answer:

  • Moisture Sensitivity : Store under argon at −20°C to prevent ester hydrolysis .
  • Light Sensitivity : Protect from UV exposure to avoid thiazole ring degradation .
  • Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~150°C .

Mechanistic Insights: What is the role of pyridine in thiazole ring formation?

Answer:
Pyridine acts as a dual-purpose base:

Deprotonation : Neutralizes HCl generated during cyclocondensation of thiourea and α-chloroketone .

Catalysis : Stabilizes the transition state via hydrogen bonding, accelerating ring closure .

Computational Integration: How to design analogs with improved bioactivity?

Answer:

  • QSAR Modeling : Use CODESSA or MOE to correlate logP, polar surface area, and IC₅₀ values .
  • Scaffold Hopping : Replace trifluoroacetamido with sulfonamide or urea groups while maintaining H-bond donor/acceptor profiles .
  • ADMET Prediction : SwissADME predicts BBB permeability and CYP450 inhibition to prioritize candidates .

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